![molecular formula C8H9BF2O4 B3241153 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid CAS No. 1451392-29-2](/img/structure/B3241153.png)
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid is 217.96 g/mol . The InChI Code for this compound is 1S/C8H9BF2O4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3 .Chemical Reactions Analysis
Boronic acids, including this compound, have the ability to form stable complexes with diols and other polyols. This property has been exploited in the design and synthesis of supramolecular assemblies. Research on phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds highlights the formation of O–H…N hydrogen bonds, leading to the construction of complex molecular architectures.Physical And Chemical Properties Analysis
The storage temperature for this compound is 2-8°C . It is a solid at room temperature .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Boronic acids, including phenylboronic acid derivatives, are widely used as catalysts or intermediates in various organic transformations. For instance, ortho-substituted phenylboronic acids have been utilized as effective catalysts for the dehydrative amidation between carboxylic acids and amines, a process critical for peptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). This indicates the potential of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid in facilitating similar condensation reactions due to the electronic and steric effects imparted by its difluoro and methoxymethoxy substituents.
Role in Supramolecular Chemistry
The ability of boronic acids to form stable complexes with diols and other polyols has been exploited in the design and synthesis of supramolecular assemblies. Research on phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds highlights the formation of O–H...N hydrogen bonds, leading to the construction of complex molecular architectures (V. Pedireddi & N. Seethalekshmi, 2004). The difluoro derivative could similarly engage in such non-covalent interactions, offering pathways to novel materials with tailored properties.
Applications in Bioconjugation and Sensor Development
Boronic acids have found extensive use in bioconjugation strategies and the development of sensors due to their reversible interaction with saccharides. This property enables the construction of glucose-responsive systems, potentially useful in diabetes management and other biomedical applications. For example, the modification of DNA with boronic acid for saccharide detection showcases the integration of boronic acid derivatives into biological molecules, paving the way for biosensor development (J. Steinmeyer & H. Wagenknecht, 2018).
Material Science and Nanotechnology
In material science, boronic acids are instrumental in creating responsive polymeric materials. These materials can undergo transitions in response to environmental changes such as pH or the presence of specific biomolecules. A study on phenylboronic acid-decorated polymeric nanomaterials underscores their potential in advanced bio-applications, such as drug delivery systems that respond to physiological signals (Tianyu Lan & Qianqian Guo, 2019).
Mechanism of Action
The difluoro derivative could similarly engage in such non-covalent interactions, offering pathways to novel materials with tailored properties. Boronic acids have found extensive use in bioconjugation strategies and the development of sensors due to their reversible interaction with saccharides. This property enables the construction of glucose-responsive systems, potentially useful in diabetes management and other biomedical applications.
Safety and Hazards
properties
IUPAC Name |
[2,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIXENAYGSXYMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCOC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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